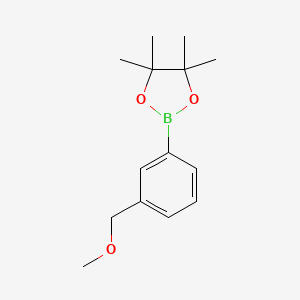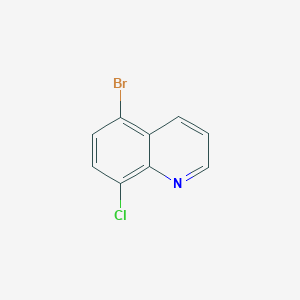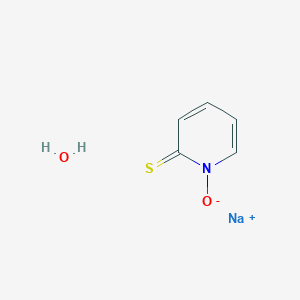
ピリチオンナトリウム一水和物
説明
Pyrithione sodium monohydrate, also known as sodium pyrithione or sodium omadine, is an organic compound with the chemical formula C10H8N2Na2O2S2. It is a white crystalline powder that is commonly used as a biocide in various industrial and consumer products, including shampoos, soaps, and coatings. Pyrithione sodium monohydrate has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and algae.
科学的研究の応用
金属加工油剤の殺生物剤
ピリチオンナトリウムは、特に金属加工油剤中の真菌やグラム陽性菌およびグラム陰性菌に対する広域スペクトル殺生物剤として使用されています . これは、ボーリング油と切削油に、濃縮物中で最大 0.5% まで使用されます .
ゴム産業における用途
この化合物はゴム産業でも使用されています . しかし、この産業における具体的な用途は、利用可能なリソースでは詳しく説明されていません。
塗料産業における用途
塗料産業では、ピリチオンナトリウムは分散塗料に使用され、通常は 0.05%~0.2% の濃度で使用されます .
化粧品における用途
ピリチオンナトリウムは、シャンプーや皮膚用洗浄ローションなどの洗い流す化粧品に、0.5% の濃度で使用されます . これは、その抗菌特性によるものです。
抗菌活性
ピリチオン (2-メルカプトピリジン-N-オキシド) は、金属結合修飾ピリジンであり、その抗菌活性は 60 年以上前に記述されました . ピリチオン亜鉛の製剤は、特定の皮膚疾患の局所治療に一般的に使用されます .
膜トランスポーターに関する研究
最近の研究では、膜タンパク質をコードする遺伝子のノックアウトによる 532 株の E. 大腸菌株の偏りのない調査から、特定の膜トランスポーターがプロファイルされました . FepC と MetQ の 2 つの膜トランスポーターが、ピリチオンとその銅、鉄、亜鉛との対応する金属錯体の取り込みに関与しているように見えました .
セルローススポンジにおけるインサイチュ固定化
ある研究では、セルローススポンジ内でピリチオン塩をインサイチュで形成できることが示されています . この方法では、X 線マイクロ CT を使用して、処理済みセルローススポンジに閉じ込められた抗菌性ピリチオン粒子を効果的に検出できることも実証されました .
作用機序
Target of Action
Pyrithione Sodium Monohydrate, also known as TYX8368Q25, primarily targets fungi and bacteria, including those from the Streptococcus and Staphylococcus genera . It is particularly effective against fungi such as Malassezia globosa and M. restricta , which are known to cause common scalp diseases like dandruff .
Mode of Action
The mode of action of Pyrithione Sodium Monohydrate involves its interaction with its targets. It acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . This increase in cellular levels of copper damages iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Biochemical Pathways
Pyrithione Sodium Monohydrate affects several biochemical pathways. It inhibits alcohol dehydrogenase, disturbs proton gradients in cell membranes, and acts as an antimetabolite of pyridoxal . These actions disrupt the normal metabolic processes of the targeted organisms, leading to their death .
Pharmacokinetics
In terms of ADME properties, Pyrithione Sodium Monohydrate has low solubility, which means it is deposited and retained relatively well onto the target skin surfaces when released from topical formulations . This property impacts its bioavailability, making it effective in treatments such as shampoos and other over-the-counter antidandruff topical treatments .
Result of Action
The result of Pyrithione Sodium Monohydrate’s action at the molecular and cellular level is the disruption of essential metabolic processes in the targeted organisms. By increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth, it effectively inhibits the growth and proliferation of the targeted fungi and bacteria .
Action Environment
The action, efficacy, and stability of Pyrithione Sodium Monohydrate can be influenced by environmental factors. For instance, its fungistatic and bacteriostatic properties are dynamic, meaning they can vary depending on the conditions of the environment . Additionally, its low solubility means that it is deposited and retained relatively well onto the target surfaces, which can be influenced by the condition of the target surface .
特性
IUPAC Name |
sodium;1-oxidopyridine-2-thione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTXFRFROPVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
304675-78-3, 3811-73-2 | |
| Record name | Pyrithione sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




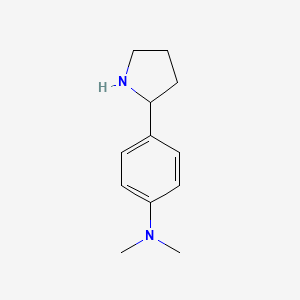
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

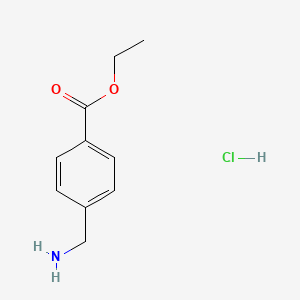
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)





